molecular formula C9H14O B2517386 1-Spiro[2.4]heptan-6-ylethanone CAS No. 2416243-40-6

1-Spiro[2.4]heptan-6-ylethanone

Cat. No.: B2517386
CAS No.: 2416243-40-6
M. Wt: 138.21
InChI Key: MPPPXWVFVWLWTC-UHFFFAOYSA-N
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Description

1-Spiro[24]heptan-6-ylethanone is an organic compound characterized by a unique spirocyclic structure This compound consists of a spiro junction where two rings share a single carbon atom, resulting in a rigid and strained molecular framework The molecular formula of 1-Spiro[2

Preparation Methods

The synthesis of 1-Spiro[2.4]heptan-6-ylethanone involves several synthetic routes, including:

Chemical Reactions Analysis

1-Spiro[2.4]heptan-6-ylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, often using halogenating agents or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Spiro[2.4]heptan-6-ylethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Spiro[2.4]heptan-6-ylethanone involves its interaction with specific molecular targets. The rigid spirocyclic structure can influence the compound’s binding affinity to enzymes or receptors, affecting signal transduction pathways and cellular functions. Detailed studies on its mechanism of action are ongoing, and the exact molecular targets may vary depending on the specific application.

Comparison with Similar Compounds

1-Spiro[2.4]heptan-6-ylethanone can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure combined with the ethanone group, which provides distinct chemical and biological properties.

Properties

IUPAC Name

1-spiro[2.4]heptan-6-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(10)8-2-3-9(6-8)4-5-9/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPPXWVFVWLWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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